molecular formula C17H17ClFNO2 B15008296 1-(2-Chloro-6-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

1-(2-Chloro-6-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15008296
M. Wt: 321.8 g/mol
InChI Key: ZYOYWVGCPUFRIB-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with two methoxy groups on the isoquinoline structure. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

The synthesis of 1-(2-Chloro-6-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-6-fluoroaniline.

    Formation of Isoquinoline Core: The aniline derivative undergoes a Pictet-Spengler reaction with 3,4-dimethoxyphenylacetaldehyde to form the tetrahydroisoquinoline core.

    Final Functionalization:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(2-Chloro-6-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloro-6-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 1-(2-Chloro-6-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline include other tetrahydroisoquinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C17H17ClFNO2

Molecular Weight

321.8 g/mol

IUPAC Name

1-(2-chloro-6-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C17H17ClFNO2/c1-21-14-8-10-6-7-20-17(11(10)9-15(14)22-2)16-12(18)4-3-5-13(16)19/h3-5,8-9,17,20H,6-7H2,1-2H3

InChI Key

ZYOYWVGCPUFRIB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C3=C(C=CC=C3Cl)F)OC

Origin of Product

United States

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